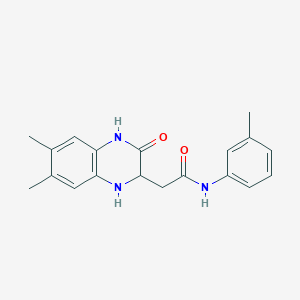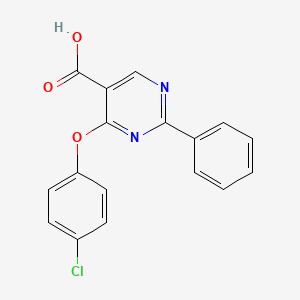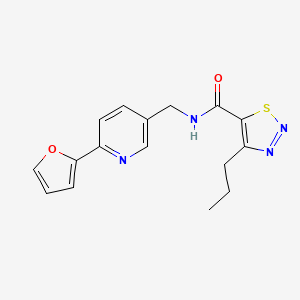
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide is a synthetic organic compound that falls under the class of amides. This compound is notable for its unique chemical structure which comprises a cyclopropyl group, a pyrimidinone ring, and a fluorophenoxy moiety. Its structural complexity and the presence of different functional groups make it a compound of interest in various fields of research, particularly in medicinal chemistry and pharmacology.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic synthesis procedures
Construction of the Pyrimidinone Ring: : This step involves the cyclization of appropriate precursor molecules under acidic or basic conditions to form the pyrimidinone ring structure.
Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides in the presence of a base.
Attachment of the Fluorophenoxy Moiety: : This can be achieved through a nucleophilic substitution reaction where the fluorophenoxy group is substituted onto a suitable intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. Continuous flow reactors might be employed to handle the multi-step synthesis more efficiently and safely. Solvent optimization and purification techniques such as crystallization, distillation, or chromatography are essential to obtain high purity products.
Types of Reactions
This compound is likely to undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or alter existing ones.
Reduction: : Reduction reactions can be used to modify its structure, particularly the amide or pyrimidinone functional groups.
Substitution: : It can undergo nucleophilic or electrophilic substitution reactions, particularly at positions influenced by the electron-donating or electron-withdrawing groups.
Common Reagents and Conditions
Typical reagents for these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution agents like halides or nucleophiles under appropriate conditions (acidic, basic, or neutral).
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, reduction could produce amine derivatives, and substitution might result in modified aromatic or aliphatic compounds.
Scientific Research Applications
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide has diverse applications in scientific research, including:
Chemistry: : It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: : The compound is studied for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: : Research may focus on its use as a lead compound in drug development, particularly for conditions that can be targeted through its unique molecular interactions.
Industry: : It could be used in the development of new materials or chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide involves its interaction with specific molecular targets. These might include:
Enzymes: : The compound could inhibit or activate certain enzymes by binding to their active sites.
Receptors: : It may act as an agonist or antagonist to various receptors, altering signal transduction pathways.
Pathways: : It might interfere with or modulate specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-fluorophenoxy)propanamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-chlorophenoxy)propanamide: : Similar structure but with an ethyl group and chlorophenoxy moiety.
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(3-bromophenoxy)propanamide: : Features a methyl group and bromophenoxy moiety.
Its uniqueness lies in the specific arrangement of the cyclopropyl, pyrimidinone, and fluorophenoxy groups, which confer distinct physicochemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2-(3-fluorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c1-12(25-15-4-2-3-14(19)9-15)18(24)20-7-8-22-11-21-16(10-17(22)23)13-5-6-13/h2-4,9-13H,5-8H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPUSXGCGUMITF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=NC(=CC1=O)C2CC2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Trifluoromethyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2619624.png)

![4-((2-(4-fluorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2619628.png)

![ethyl 3-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B2619630.png)
![N-benzyl-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2619632.png)



![N,N-bis[(diphenylphosphanyl)methyl]-3-(trifluoromethyl)aniline; dichloropalladium](/img/structure/B2619636.png)


![(3Z)-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2619643.png)
![3-(3-Fluorophenoxymethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2619644.png)
